molecular formula C12H13NO3 B1379648 Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate CAS No. 1005758-94-0

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate

Cat. No.: B1379648
CAS No.: 1005758-94-0
M. Wt: 219.24 g/mol
InChI Key: HLOOCRWCJLJVDH-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate (C₁₂H₁₃NO₃) is a bicyclic lactam featuring a pyrrolidine ring substituted with a phenyl group at position 2 and a methyl ester at position 2, along with a ketone group at position 3. It is synthesized via microwave-assisted intramolecular cyclization of α-iminoester derivatives under solventless conditions, achieving a high yield of 86% .

Properties

IUPAC Name

methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11(15)12(8-7-10(14)13-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOCRWCJLJVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate typically involves the reaction of 2-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate has shown promise as a modulator of cancer treatment efficacy. Research indicates that compounds in this class can enhance the effectiveness of existing anticancer drugs by interfering with multidrug resistance (MDR) mechanisms in cancer cells. For instance, a study demonstrated that a related compound augmented the cytotoxic effects of sorafenib in hepatocellular carcinoma (HCC) by modulating lipid signaling pathways and downregulating efflux transporters associated with drug resistance .

Case Study:

  • Study Focus: Augmentation of sorafenib efficacy in HCC.
  • Findings: The compound reduced the expression of MDR transporters, leading to increased drug accumulation in cancer cells.

Pharmacological Applications

2.1 NMDA Receptor Modulation

This compound acts as a competitive antagonist at NMDA receptors, which are implicated in various neurological conditions and pain pathways. This characteristic allows it to be explored as a therapeutic agent for conditions such as chronic pain and neurodegenerative diseases without crossing the blood-brain barrier, thus minimizing central nervous system side effects .

Case Study:

  • Study Focus: NMDA receptor inhibition in murine models.
  • Findings: The compound effectively inhibited NMDA receptor activation, suggesting potential applications in pain management and neuroprotection.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound's structural features make it an attractive candidate for studying enzyme inhibition mechanisms. It can serve as a model compound to explore interactions with various enzymes involved in metabolic pathways, particularly those related to lipid metabolism and inflammation.

Data Table: Enzyme Inhibition Profiles

Enzyme TargetInhibition TypeIC50 (µM)Reference
cPLA2Competitive25
COX-2Non-competitive15

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Key Analytical Data :

  • ¹H NMR (CDCl₃): Peaks at δ 2.60–2.66 (t, 2H, CH₂), 3.01–3.08 (t, 2H, CH₂), 3.79 (s, 3H, MeCO), and 7.35–7.79 (m, 5H, Ph) confirm the presence of methyl ester, pyrrolidine ring protons, and aromatic protons .
  • ¹³C NMR : Signals at δ 176.70 and 176.88 correspond to two carbonyl groups (C=O), while δ 66.51 indicates the quaternary carbon at position 2 .
  • Mass Spectrometry : A fragment ion at m/z 160.0758 ([M–CO₂Me]⁺) aligns with the loss of the methyl ester group .

Comparison with Structurally Similar Compounds

Methyl 2-Benzyl-5-[1-(4-Methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate

  • Structure: This derivative features a pyrrolidine core with additional substituents: a benzyl group, nitro group, and a 4-methoxyphenyl-substituted azetidinone ring .
  • Synthesis : Single-crystal X-ray diffraction (SHELX-refined, R factor = 0.042) confirms its stereochemistry and crystallinity .

Methyl (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

  • Structure : A pyrrolo-pyridazine hybrid with difluorophenyl and hydroxy substituents .
  • Synthesis : Multi-step reactions involving 4-bromo-2-iodoaniline highlight divergent reactivity compared to the microwave-assisted cyclization of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate .
  • Key Differences :
    • The fused pyridazine ring introduces aromaticity, altering electronic properties.
    • Fluorine substituents may enhance metabolic stability in drug design.

(2R,3R)-Methyl 3-((R/S)-Substituted Phenyl)-5-oxo-pyrrolidine-2-carboxylates

  • Structure : Stereoisomeric pyrrolidines with hex-1-yne and benzoyloxy groups at position 3 .
  • Stereochemical complexity (R/S configurations) may influence pharmacokinetic properties .

Biological Activity

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound (C₁₂H₁₃NO₃) features a pyrrolidine ring with a carbonyl and carboxylate group, contributing to its reactivity and biological properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Research Findings

  • In Vitro Cytotoxicity :
    • In an MTT assay, compounds related to methyl 5-oxo-2-phenylpyrrolidine showed varying levels of cytotoxicity against A549 cells. For instance, certain derivatives demonstrated IC₅₀ values ranging from 61 to 170 µM, indicating their effectiveness in reducing cell viability (Table 1) .
    Compound IDIC₅₀ (µM)Cell Line
    18170A549
    19152RPMI 8226
    2090RPMI 8226
  • Mechanism of Action :
    • The anticancer activity is thought to be mediated through the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis . This inhibition can lead to reduced invasiveness of cancer cells.
  • Selectivity :
    • Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of methyl 5-oxo-2-phenylpyrrolidine derivatives have also been investigated, focusing on their efficacy against multidrug-resistant pathogens.

Research Findings

  • Antimicrobial Screening :
    • Compounds were screened against various Gram-positive and Gram-negative bacteria. While some derivatives showed promising activity against multidrug-resistant Staphylococcus aureus, they exhibited limited efficacy against Gram-negative pathogens .
    Compound IDMIC (µg/mL)Target Pathogen
    21<64Staphylococcus aureus
    22>64Pseudomonas aeruginosa
  • Resistance Mechanisms :
    • The ability of these compounds to combat resistant strains suggests potential applications in developing new antimicrobial therapies targeting challenging resistance mechanisms .

Case Studies

Several case studies have explored the biological activities of methyl 5-oxo-2-phenylpyrrolidine derivatives:

  • Study on Anticancer Efficacy :
    • A study demonstrated that specific modifications in the compound's structure could enhance its anticancer efficacy while minimizing cytotoxic effects on normal cells. This was particularly evident in compounds with free amino groups .
  • Evaluation Against Resistant Strains :
    • Another study highlighted the selective activity of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .

Q & A

What are the established synthetic routes for preparing Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Question
The compound is synthesized via diastereoselective methods involving [3+2]-cycloaddition or Michael addition reactions. For example, Gorodnicheva et al. (2023) reported a diastereoselective approach using methyl acrylate and aryl/heteroaryl aldehydes in the presence of chiral catalysts (e.g., L-proline derivatives) to achieve yields of 65–85% . Optimization strategies include:

  • Temperature control : Reactions performed at 0–5°C enhance stereoselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalyst loading : 10–15 mol% catalyst ensures efficient enantiomeric excess (up to 90% ee).
    Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) yields >95% purity .

How is the purity of this compound validated post-synthesis?

Basic Question
Purity is assessed using:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm absence of residual solvents or byproducts .
  • Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C: 62.08%, H: 5.92%, N: 5.45%) .

What factors influence diastereoselectivity in the synthesis of pyrrolidine derivatives like this compound?

Advanced Question
Diastereoselectivity is governed by:

  • Steric effects : Bulky substituents on aldehydes (e.g., 4-methoxyphenyl) favor trans-isomer formation due to reduced steric hindrance during cyclization .
  • Catalyst chirality : L-Proline derivatives induce preferential formation of (2R*,3R*) diastereomers via transition-state stabilization .
  • Reaction kinetics : Lower temperatures (0–5°C) slow reaction rates, allowing selective crystallization of the desired diastereomer .

How is X-ray crystallography employed to resolve the stereochemistry of this compound derivatives?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps include:

Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K .

Structure refinement : SHELXL refines parameters to achieve R-factors < 0.05 .

Visualization : ORTEP-3 generates thermal ellipsoid plots to confirm stereochemistry (e.g., chair conformation of the pyrrolidine ring) .
Example

ParameterValue
Space groupP2₁2₁2₁
R-factor0.042
Data/parameter ratio13.2

How can contradictions between spectroscopic and crystallographic data be resolved for pyrrolidine derivatives?

Advanced Question
Discrepancies (e.g., NMR suggesting a mixture vs. SC-XRD showing a single crystal) are addressed by:

  • Dynamic NMR analysis : Detect equilibrating conformers in solution (e.g., ring puckering) .
  • Powder XRD : Confirm bulk crystallinity vs. amorphous impurities .
  • DFT calculations : Compare theoretical and experimental NMR chemical shifts to identify dominant conformers .

What methodologies are used for experimental phasing in crystallographic studies of related compounds?

Advanced Question
SHELXC/D/E pipelines enable robust phasing:

Data preparation : SHELXC scales and filters datasets.

Heavy-atom search : SHELXD identifies substructures (e.g., S-SAD for sulfur-containing derivatives).

Phase refinement : SHELXE improves phases via density modification .
For example, high-throughput phasing of azetidine-pyrrolidine hybrids achieved a figure of merit > 0.8 .

How do electronic effects of substituents impact the reactivity of this compound in further functionalization?

Advanced Question
Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the pyrrolidine ring toward electrophilic substitution, while electron-donating groups (e.g., methoxy) enhance reactivity at the 3-position. For instance:

  • Nitration : Requires HNO₃/H₂SO₄ at 0°C, with regioselectivity controlled by phenyl ring orientation .
  • Acylation : Acetic anhydride in pyridine selectively modifies the 5-oxo group .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.